PF-07265807
Description
TAM&Met-IN-1 (PF-07265807) is a dual tyrosine kinase inhibitor targeting TAM family receptors (AXL, MER, and TYRO3) and c-Met, with reported IC50 values of 6.1 nM (AXL), 13.2 nM (MER), 21.6 nM (TYRO3), and activity against c-Met . Its mechanism involves blocking oncogenic signaling pathways critical for tumor survival, metastasis, and immune evasion. Notably, TAM&Met-IN-1 enhances dendritic cell-mediated cross-priming of CD8<sup>+</sup> T cells, positioning it as a promising immunotherapeutic agent in cancer research . Preclinical studies highlight its efficacy in suppressing tumor growth and modulating the tumor microenvironment, making it a candidate for combination therapies with checkpoint inhibitors .
Properties
Molecular Formula |
C29H27F2N7O5 |
|---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
N-[3-fluoro-4-[[3-[[(2R)-1-hydroxypropan-2-yl]amino]-1H-pyrazolo[3,4-b]pyridin-4-yl]oxy]phenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C29H27F2N7O5/c1-15(2)37-13-20(28(41)38(29(37)42)19-7-4-17(30)5-8-19)27(40)34-18-6-9-22(21(31)12-18)43-23-10-11-32-25-24(23)26(36-35-25)33-16(3)14-39/h4-13,15-16,39H,14H2,1-3H3,(H,34,40)(H2,32,33,35,36)/t16-/m1/s1 |
InChI Key |
ILVXQVHFMCJXTE-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](CO)NC1=NNC2=NC=CC(=C21)OC3=C(C=C(C=C3)NC(=O)C4=CN(C(=O)N(C4=O)C5=CC=C(C=C5)F)C(C)C)F |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)NN=C5NC(C)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAM&Met-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Coupling reactions: Use of coupling agents to attach different moieties to the core structure.
Industrial Production Methods
Industrial production methods for TAM&Met-IN-1 are not publicly available. Generally, large-scale synthesis of such compounds involves optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
TAM&Met-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
TAM&Met-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes such as apoptosis, proliferation, and migration.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
Mechanism of Action
TAM&Met-IN-1 exerts its effects by inhibiting the activity of TAM and c-Met kinases. These kinases are involved in key signaling pathways that regulate cell survival, proliferation, and migration. By blocking their activity, TAM&Met-IN-1 disrupts these pathways, leading to reduced cancer cell growth and metastasis .
Comparison with Similar Compounds
BAY-474
JNJ-38877618 (OMO-1)
Ningetinib
- Multi-Kinase Activity : Ningetinib targets c-Met, VEGFR2, and Axl, offering anti-angiogenic effects but weaker MER/TYRO3 inhibition compared to TAM&Met-IN-1 .
- Clinical Relevance : Its broader kinase profile may increase off-target risks, whereas TAM&Met-IN-1’s focused TAM/c-Met inhibition preserves specificity.
RU-301
Enapotamab Vedotin
- Mechanistic Contrast : As an AXL-targeting antibody-drug conjugate (ADC), Enapotamab vedotin delivers cytotoxic payloads directly to AXL<sup>+</sup> cells, differing from TAM&Met-IN-1’s kinase inhibition and immune-modulating effects .
Biological Activity
TAM&Met-IN-1 is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
TAM&Met-IN-1 exhibits its biological activity primarily through the modulation of cellular pathways involved in cancer progression and viral replication. The compound's mechanism involves:
- Inhibition of Tubulin Polymerization : Research indicates that TAM&Met-IN-1 interferes with tubulin polymerization, which is crucial for mitosis in cancer cells. This disruption leads to cell cycle arrest and apoptosis in tumor cells .
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress by generating ROS, which can trigger apoptotic pathways in cancer cells. Elevated ROS levels are linked to endoplasmic reticulum stress, further promoting cell death .
Anticancer Efficacy
TAM&Met-IN-1 has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Table 1 summarizes the IC50 values obtained from studies evaluating its efficacy:
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 20.1 | |
| KB-V1 (Cervical) | 14 | |
| HCT116 (Colon) | 22.7 | |
| Pancreatic 518A | <10 |
These values indicate that TAM&Met-IN-1 exhibits potent activity against several cancer types, often outperforming standard reference compounds.
Antiviral Activity
In addition to its anticancer properties, TAM&Met-IN-1 has shown promise in antiviral applications. It was evaluated for its ability to inhibit the growth of H5N1 virus, with results indicating a high inhibition rate and low cytotoxicity at effective concentrations:
Study on Cancer Cell Lines
A detailed study assessed the effects of TAM&Met-IN-1 on various cancer cell lines, including MCF-7 and HCT116. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways. The study concluded that TAM&Met-IN-1 could be a valuable candidate for further development as an anticancer agent .
Study on Viral Inhibition
Another investigation focused on the antiviral properties of TAM&Met-IN-1 against H5N1. The compound demonstrated significant antiviral activity while maintaining low cytotoxicity levels, suggesting its potential as a therapeutic option for viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
